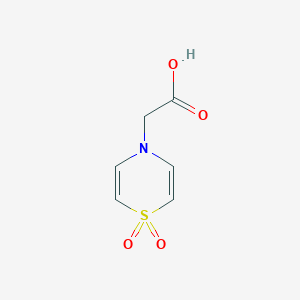

2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-4H,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHIHEYXLHWTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid and Analogues

Established Synthetic Routes to the 1,4-Thiazin-1,1-dioxide Ring System

Established methods for the synthesis of the 1,4-thiazin-1,1-dioxide ring system typically involve a stepwise approach. This includes the initial formation of the thiazine (B8601807) ring through various cyclization reactions, followed by derivatization to introduce desired functional groups, and finally, oxidation of the sulfur atom to the sulfone (1,1-dioxide) state.

Cyclization Reactions for Thiazine Ring Formation

The construction of the 1,4-thiazine ring is a fundamental step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed to achieve this, often involving the reaction of bifunctional starting materials that contain the necessary nitrogen and sulfur moieties.

One common approach involves the condensation of primary amines or ammonia (B1221849) with α,α'-dihalo diethyl sulfides. Another strategy is the reaction of 2-aminoethanethiol with α-halo ketones or related electrophiles. Intramolecular cyclization of suitably functionalized precursors is also a widely employed method. For instance, base-mediated intramolecular cyclizations of sulfaminomethylene derivatives have been utilized to form thiadiazine rings. nih.gov Additionally, the reaction of 3-mercaptopropionic acid with ammonia or primary amines and aryl aldehydes can lead to the formation of 2,3-substituted-1,3-thiazinan-4-ones, which can be further modified. nih.gov

A summary of selected cyclization reactions for the formation of thiazine and thiazinane rings is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 3-Mercaptopropionic acid, primary amine, aldehyde | Benzene, reflux | 2,3-Disubstituted-1,3-thiazinan-4-one | 11-74 |

| Sulfamide, ethyl 3,3-diethoxypropanoate, aldehyde | TFA, CH2Cl2 | 1,2,6-Thiadiazine 1,1-dioxide derivative | 40-70 |

| N-(3-oxoalkyl)dithiocarbamates | Concentrated H2SO4 | 2-(Methylsulfanyl)-4H-1,3-thiazine | 65-80 |

Derivatization of Pre-formed Thiazine Scaffolds

Once the 1,4-thiazine or thiazinane ring system is formed, it can be further modified to introduce various substituents. A key derivatization for the synthesis of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid is the N-alkylation of the nitrogen atom at the 4-position. This is typically achieved by reacting the pre-formed thiazine with a suitable alkylating agent, such as an ethyl haloacetate, in the presence of a base. The resulting ester can then be hydrolyzed to afford the desired carboxylic acid.

For example, the N-alkylation of a 2H-1,4-benzothiazin-3-one with octyl bromide in the presence of potassium hydroxide (B78521) in methanol (B129727) has been reported. This general principle can be applied to the N-alkylation of 1,4-thiazin-1,1-dioxide with an appropriate haloacetic acid ester to introduce the acetic acid side chain. Selective N-alkylation can also be achieved, as demonstrated in the synthesis of various thiadiazine 1,1-dioxide analogs. nih.gov

The table below illustrates examples of derivatization of pre-formed thiazine scaffolds.

| Thiazine Scaffold | Reagent | Conditions | Product |

| 1,2,6-Thiadiazine 1,1-dioxide | Allyl iodide, NaH | - | Mono- and dialkylated products |

| 1,2,6-Thiadiazine 1,1-dioxide | MeI, K2CO3 | - | Symmetrical dialkylated product |

| 2-Thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide | 4-Bromo-3,5-dimethylphenol | DMAc, 130 °C | 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide |

Oxidation Strategies for 1,1-Dioxo Formation

The final step in the synthesis of the 1,1-dioxo-1,4-thiazin-4-yl core is the oxidation of the sulfur atom in the thiazine ring to a sulfone. This transformation is crucial as the 1,1-dioxide moiety significantly influences the chemical and biological properties of the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule to avoid unwanted side reactions.

Commonly used oxidants include potassium permanganate (B83412) (KMnO4) and meta-chloroperoxybenzoic acid (m-CPBA). For instance, substituted 1,3-thiazinan-4-ones have been successfully oxidized to their corresponding 1,1-dioxide derivatives using KMnO4 in acetic acid. nih.gov Similarly, various 4H-1,2,6-thiadiazines have been oxidized to their sulfoxides and subsequently to sulfones using reagents like m-CPBA and Oxone. researchgate.net

The following table summarizes selected oxidation strategies for the formation of the 1,1-dioxo moiety.

| Thiazine Derivative | Oxidizing Agent | Conditions | Product | Yield (%) |

| Substituted 1,3-thiazinan-4-ones | KMnO4 | Acetic acid, >30 °C | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27-95 |

| 3,5-Diamino-4H-1,2,6-thiadiazin-4-ones | PIFA (3 equiv.) | - | Corresponding sulfones | 67-95 |

| 4H-1,2,6-Thiadiazine 4-ylidenemalononitriles | N2O4, m-CPBA, or Oxone | - | Corresponding sulfones | 31-89 |

Novel and Advanced Synthetic Approaches

In recent years, there has been a growing interest in developing more efficient and versatile methods for the synthesis of heterocyclic compounds. These novel approaches, such as multicomponent reactions and transition-metal-free protocols, offer advantages in terms of atom economy, reduced reaction steps, and the ability to generate diverse molecular scaffolds.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in organic synthesis. These reactions are highly convergent and allow for the rapid construction of complex molecules from simple precursors.

A notable example is the synthesis of 2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxide derivatives. This has been achieved through a one-pot, three-component reaction of diethyl 2,2'-sulfonyldiacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in an aqueous medium. This method is noteworthy for its operational simplicity and use of an environmentally benign solvent. Furthermore, a Biginelli-like multicomponent condensation has been envisioned for the synthesis of 1,2,6-thiadiazine 1,1-dioxides, highlighting the potential of MCRs in generating diverse thiazine libraries. nih.gov

The table below provides an example of a multicomponent reaction for the synthesis of a 1,4-thiazinane-1,1-dioxide derivative.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |

| Diethyl 2,2'-sulfonyldiacetate | Aromatic aldehyde | Ammonium acetate | Water | 2,6-Dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxide |

Transition Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is a significant area of research in organic chemistry, driven by the desire to reduce the environmental impact and cost associated with metal catalysts. These protocols often rely on the use of readily available and less toxic reagents.

While the synthesis of the parent 1,4-thiazin-1,1-dioxide ring system via transition-metal-free methods is not extensively documented, related benzothiazine derivatives have been synthesized using such approaches. For instance, a transition-metal-free aerobic method using a KI/DMSO/O2 system has been developed for the facile generation of iminobenzo-1,4-thiazines. Another protocol utilizes NaI as a catalyst and K2S2O8 as an oxidant for the preparation of 3,4-dihydro-2H-benzo-1,4-thiazine derivatives. These methods, while applied to benzo-fused systems, suggest the potential for developing analogous transition-metal-free cyclization strategies for the synthesis of the 1,4-thiazin-1,1-dioxide ring.

Strategies for Introducing the Acetic Acid Moiety

The introduction of the acetic acid group to the 1,4-thiazin-1,1-dioxide scaffold is a critical step in the synthesis of the target molecule. Methodologies can be broadly classified into two approaches: constructing the heterocyclic ring from precursors already bearing the acetic acid moiety, or attaching the side chain to a pre-formed thiazinyl ring system.

One primary strategy involves a multi-component reaction where the acetic acid precursor is a foundational building block. For example, the synthesis of 1,4-thiazine-1,1-dioxide derivatives can be achieved through the reaction of a sulfonyl diacetate compound with an aldehyde and an amine source. A notable green synthesis method involves reacting diethyl 2,2-sulfonyldiacetate with benzaldehyde (B42025) and ammonium acetate in water to form 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide. This approach builds the core heterocyclic structure with the ester precursors of the acetic acid moiety already incorporated at the 2- and 6-positions.

A second major strategy is the direct N-alkylation of a pre-formed 1,4-thiazin-1,1-dioxide heterocycle. This method involves treating the nitrogen atom of the thiazine ring with an α-haloacetic acid derivative, such as ethyl bromoacetate (B1195939), in the presence of a base. While direct examples on the parent 1,4-thiazin-1,1-dioxide are specific to proprietary literature, the principle is well-established in heterocyclic chemistry. For instance, N-alkylation of related benzothiazin-3-ones at the 4-position has been successfully performed using alkyl halides like octyl bromide with a base such as potassium hydroxide. researchgate.net A similar approach using sodium hydride (NaH) as the base to deprotonate the nitrogen, followed by nucleophilic attack on an alkyl halide, is a standard procedure for forming N-C bonds in related heterocyclic systems. nih.gov Subsequent hydrolysis of the resulting ester yields the desired 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid.

| Strategy | Precursors | Key Reagents | Product Type |

| Ring Construction | Diethyl 2,2-sulfonyldiacetate, Benzaldehyde, Ammonium acetate | Water (solvent) | Tetrahydro-1,4-thiazine-1,1-dioxide with ester groups |

| N-Alkylation | 1,4-Thiazin-1,1-dioxide, Ethyl bromoacetate | Base (e.g., NaH, K2CO3) | N-substituted 1,4-thiazin-1,1-dioxide ethyl acetate |

Green Chemistry Principles in the Synthesis of Thiazinyl Acetic Acid Derivatives

The integration of green chemistry principles into the synthesis of heterocyclic compounds is of growing importance to reduce environmental impact and improve process efficiency. pharmacophorejournal.com Key strategies in the synthesis of thiazinyl acetic acid derivatives include the use of environmentally benign solvents, the development of catalytic methods, and the implementation of one-pot, multi-component reactions to minimize waste and energy consumption. nih.govresearchgate.net

Solvent-Free or Environmentally Benign Solvent Approaches

A significant advancement in the green synthesis of 1,4-thiazine derivatives is the replacement of traditional volatile organic compounds with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or by eliminating the solvent entirely. nih.gov

The synthesis of 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide serves as an excellent example, where the reaction is carried out in water, a safe and abundant solvent. researchgate.net This approach not only minimizes the environmental footprint but can also simplify product isolation. Other studies on related thiazine syntheses have successfully employed PEG-400, a non-toxic and recyclable solvent, demonstrating its utility in promoting efficient reactions. researchgate.net Furthermore, solvent-free, microwave-assisted syntheses have been reported for other thiazole (B1198619) and thiazine derivatives, offering rapid reaction times and high yields without the need for a reaction medium. semanticscholar.org These methods represent a significant step towards more sustainable chemical manufacturing.

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve yields, and enhance selectivity under milder conditions. In the synthesis of 1,4-thiazine derivatives, both organocatalysts and metal-based catalysts have been employed to improve efficiency.

| Green Approach | Example | Key Features | Reference |

| Benign Solvent | Use of water in 1,4-thiazine-1,1-dioxide synthesis | Avoids volatile organic compounds, simplifies workup | researchgate.net |

| Benign Solvent | Use of PEG-400 in 1,3-thiazine synthesis | Recyclable, non-toxic solvent | researchgate.net |

| Organocatalysis | L-proline catalyzed synthesis of 1,4-thiazinanes | Metal-free, biodegradable catalyst, good yields | researchgate.net |

| Metal Catalysis | Ceric Ammonium Nitrate (CAN) catalysis | High efficiency, one-pot multi-component reaction | researchgate.net |

Asymmetric Synthesis Strategies for Chiral 1,4-Thiazin-1,1-dioxide Acetic Acid Analogues

The development of asymmetric syntheses to produce enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. For analogues of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, chirality can be introduced either on the thiazine ring or on the acetic acid side chain. Key strategies include the use of chiral auxiliaries and enantioselective catalysis. researchgate.net

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most widely used chiral auxiliaries, particularly for asymmetric alkylation and aldol (B89426) reactions.

In a hypothetical application to synthesize a chiral analogue of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, one could employ an Evans auxiliary. The strategy would involve first acylating a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with bromoacetyl chloride to form an N-(bromoacetyl)oxazolidinone. This chiral electrophile could then be used to alkylate the nitrogen of a substituted 1,4-thiazin-1,1-dioxide. The bulky substituent on the auxiliary would direct the approach of the thiazine nucleophile, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions, would yield the enantiomerically enriched N-substituted thiazinyl acetic acid. This approach provides a reliable method for establishing a stereocenter alpha to the carbonyl group of the acetic acid moiety.

Enantioselective Catalysis in Sulfonyl Acetic Ester Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A promising strategy for creating chirality in sulfonyl acetic ester derivatives involves the in situ formation of chiral C1 ammonium enolates from activated acetic acid esters using nucleophilic organocatalysts, such as isothioureas.

This methodology could be adapted to the synthesis of chiral analogues of the target compound. The starting material would be an ester of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid. The reaction of this ester with a chiral isothiourea catalyst would generate a well-defined chiral C1 ammonium enolate. This reactive intermediate could then undergo an asymmetric α-functionalization reaction, for example, an α-chlorination, with an electrophile. The stereochemical outcome would be dictated by the chiral environment created by the catalyst. Subsequent removal of the functional group or further transformation would provide access to a variety of chiral α-substituted thiazinyl acetic acid derivatives. This catalytic approach avoids the need for stoichiometric chiral reagents and represents a modern, efficient route to chiral sulfonyl acetic esters. researchgate.net

Structural Elucidation and Spectroscopic Analysis of 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy Applications (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, ¹H and ¹³C NMR would provide fundamental information about the hydrogen and carbon framework.

¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (proton count). Key signals would include those for the methylene protons of the acetic acid group and the protons on the thiazinane ring.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetate (B1210297) group, and the carbons within the heterocyclic ring.

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be generated.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice. nih.gov This technique would be indispensable for confirming the absolute stereochemistry and detailed conformational features of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid.

Analysis of Heterocyclic Ring Conformation (e.g., half-chair)

For related six-membered heterocyclic rings containing sulfur and nitrogen, such as substituted thiazines, a half-chair conformation is often observed. nih.gov X-ray analysis would determine the precise puckering parameters of the 1,4-thiazinane ring, including bond angles, torsion angles, and the displacement of the sulfur and nitrogen atoms from the mean plane of the ring's carbon atoms.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a carboxylic acid group and a sulfone group suggests that the molecule would participate in significant intermolecular interactions. X-ray crystallography would elucidate the hydrogen bonding network, likely involving the carboxylic acid's hydroxyl group acting as a hydrogen bond donor to the sulfone or carbonyl oxygen atoms of neighboring molecules. These interactions govern the crystal packing and influence the material's physical properties. nih.gov

A data table of crystallographic parameters, such as unit cell dimensions, space group, and bond lengths, cannot be provided as no public crystal structure data is available.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula. For 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, the expected molecular formula is C₆H₁₁NO₄S. uni.lu HRMS would verify this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The PubChem database lists a predicted monoisotopic mass of 193.04088 Da for this compound. uni.luuni.lu

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₁NO₄S |

| Monoisotopic Mass | 193.04088 Da |

| Predicted [M+H]⁺ | 194.04816 m/z |

| Predicted [M+Na]⁺ | 216.03010 m/z |

| Predicted [M-H]⁻ | 192.03360 m/z |

| Data sourced from predicted values in the PubChem database. uni.luuni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, key vibrational modes would include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.

S=O Stretch: Strong absorptions associated with the symmetric and asymmetric stretching of the sulfone (SO₂) group.

C-N and C-S Stretches: Vibrations corresponding to the bonds within the heterocyclic ring.

A detailed table of specific absorption frequencies cannot be compiled without experimental spectra.

Chemical Reactivity and Derivatization Strategies for 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

Transformation Reactions of the 1,4-Thiazin-1,1-dioxide Ring System

The 1,4-thiazin-1,1-dioxide ring system, a six-membered heterocycle containing sulfur and nitrogen atoms, is a key determinant of the molecule's chemical behavior. The sulfur atom in its highest oxidation state as a sulfone group significantly influences the reactivity of the ring.

The synthesis of the 1,4-thiazin-1,1-dioxide core can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. For instance, the oxidation of a corresponding 1,4-thiazinane using an oxidizing agent like potassium permanganate (B83412) (KMnO4) can yield the 1,1-dioxide derivative. nih.govsemanticscholar.org Intramolecular hydroamination of sulfonamides is another method to construct the thiazinane-1,1-dioxide ring. nih.gov

While specific transformation reactions of the 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid ring system are not extensively documented, the reactivity of related thiazinane-1,1-dioxides suggests several potential pathways. The presence of the sulfone group deactivates the ring towards electrophilic attack but can activate adjacent positions for nucleophilic reactions. The nitrogen atom in the ring can also participate in various reactions, such as alkylation and acylation, provided it is not sterically hindered.

The stability of the 1,4-thiazin-1,1-dioxide ring is noteworthy. However, under forcing conditions, ring-opening reactions may occur. For example, treatment of a related aziridine-fused thiazinane dioxide with a strong acid resulted in the ring-opening of the aziridine (B145994) to afford a substituted 1,2-thiazinane-1,1-dioxide. nih.gov This suggests that the thiazinane dioxide ring itself is relatively stable under these conditions.

Table 1: Examples of Reactions on Related Thiazinane Ring Systems

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Substituted 1,3-thiazinan-4-ones | KMnO4 | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | Oxidation | nih.govsemanticscholar.org |

| Terminal alkene-containing sulfonamides | Phosphine gold (I) complexes | Thiazinane-1,1-dioxides | Intramolecular hydroamination | nih.gov |

| Azabicyclic sulfonamide (aziridine-fused) | p-Toluenesulfonic acid (p-TsOH) | 4-methoxy-1,2-thiazinane-1,1-dioxide | Ring-opening of aziridine | nih.gov |

Functionalization of the Acetic Acid Moiety

The acetic acid side chain of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid is a prime site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The carboxylic acid group can be readily converted into esters and amides through standard synthetic methodologies. organic-chemistry.org Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. reddit.com Similarly, amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. researchgate.net

A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with alcohols or amines to form the corresponding esters or amides. libretexts.orgtsijournals.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a widely employed method for both esterification and amidation. reddit.com

Table 2: General Methods for Esterification and Amidation

| Reaction Type | Reagent(s) | Intermediate (if applicable) | Product |

| Esterification | Alcohol, Acid catalyst | - | Ester |

| Esterification | Alcohol, DCC, DMAP | Activated ester | Ester |

| Amidation | Amine, Coupling agent (e.g., EDC, HATU) | Activated ester | Amide |

| Amidation via Acid Chloride | Thionyl chloride (SOCl2), then Amine | Acid chloride | Amide |

A particularly useful derivatization of the acetic acid moiety is its conversion to an acetohydrazide. This is typically achieved by first converting the carboxylic acid to its corresponding ester, followed by treatment with hydrazine (B178648) hydrate. ekb.egnih.govnih.govmdpi.com The resulting hydrazide is a versatile intermediate that can serve as a precursor for the synthesis of a variety of heterocyclic compounds. taylorandfrancis.com

For example, hydrazides can undergo condensation reactions with aldehydes and ketones to form Schiff bases. nih.govmdpi.com They can also be used in cyclization reactions to form five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. nih.gov This makes the hydrazide derivative of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid a valuable building block in medicinal and materials chemistry.

Table 3: Synthesis and Reactions of Hydrazide Derivatives

| Starting Material | Reagent(s) | Intermediate/Product | Application | Reference |

| Carboxylic acid ester | Hydrazine hydrate | Hydrazide | Precursor for heterocycles | ekb.egnih.govnih.govmdpi.com |

| Hydrazide | Aldehyde/Ketone | Schiff base | Intermediate for further synthesis | nih.govmdpi.com |

| Hydrazide | Carbon disulfide | 1,3,4-Oxadiazole | Synthesis of heterocyclic compounds | nih.gov |

| Hydrazide | Pentane-2,4-dione | Pyrazole | Synthesis of heterocyclic compounds | nih.gov |

Nucleophilic and Electrophilic Reactions on the 1,4-Thiazinyl-Acetic Acid Scaffold

The 1,4-thiazin-1,1-dioxide ring itself is generally electron-deficient due to the presence of the electron-withdrawing sulfone group. This would make the ring system less reactive towards electrophilic aromatic substitution, should an aromatic version of the ring be considered. Conversely, this electron deficiency could render certain positions on the ring susceptible to nucleophilic attack, although such reactions are not commonly reported for simple thiazinane dioxides. The nitrogen atom of the thiazinane ring can act as a nucleophile, for example, in alkylation reactions.

The sulfur atom in the sulfone group is electrophilic, but its reactivity is generally lower than that of the carbonyl carbon. The thiolate form of related sulfur-containing heterocycles is a soft and highly reactive nucleophile that preferentially reacts with soft electrophiles. nih.gov However, in the case of the 1,1-dioxide, the sulfur is in its highest oxidation state and is not nucleophilic.

Cyclization and Ring Expansion/Contraction Reactions involving the 1,4-Thiazin-1,1-dioxide Core

The 1,4-thiazin-1,1-dioxide core can potentially undergo cyclization, ring expansion, and ring contraction reactions, leading to the formation of novel polycyclic or rearranged heterocyclic systems. wikipedia.org

Intramolecular cyclization reactions can occur if a suitable functional group is present on a side chain attached to the thiazinane ring. For example, intramolecular hydroamination of an alkenyl sulfonamide can lead to the formation of a thiazinane-1,1-dioxide ring. nih.gov

Ring expansion and contraction reactions are less common for the thiazinane dioxide ring itself but can be envisioned under specific conditions. etsu.edu For instance, rearrangement reactions involving carbocation intermediates adjacent to the ring could potentially lead to ring expansion or contraction. wikipedia.org Ring contraction has been observed in related benzothiadiazine 1,1-dioxides. semanticscholar.org The stability of the six-membered thiazinane dioxide ring, however, suggests that such transformations would require significant activation energy.

More feasible are reactions where the thiazinane dioxide ring is fused to another ring system. For example, a one-pot three-component reaction has been used to synthesize thiazine-dicarboxylates fused to a pyrimidine (B1678525) ring. nih.govmdpi.com Such strategies allow for the construction of complex heterocyclic systems with the 1,4-thiazin-1,1-dioxide core as a key structural element.

Computational Chemistry and Theoretical Studies of 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, these calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The presence of the sulfone group (SO2) significantly influences the electronic properties, acting as a strong electron-withdrawing group. This is expected to lower the energy of the LUMO, making the molecule a potential electrophile. The carboxylic acid group provides a site for deprotonation, and its pKa can be theoretically calculated. The nitrogen atom in the thiazinane ring also contributes to the electronic landscape, influencing the molecule's hydrogen bonding capabilities.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. For instance, mapping the electrostatic potential onto the electron density surface can visually identify regions susceptible to nucleophilic or electrophilic attack. Studies on related 1,3-thiazinan-4-ones have utilized oxidation with agents like KMnO4 to produce the corresponding 1,1-dioxide derivatives, a reaction whose feasibility and mechanism can be explored using quantum chemical methods. nih.gov

Table 1: Calculated Electronic Properties of a Representative Thiazinane Derivative Note: This table presents typical data obtained from quantum chemical calculations for a related heterocyclic compound, illustrating the type of information generated for 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Electron Affinity | 1.3 eV | Energy released upon gaining an electron |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules over time. For a flexible molecule like 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, MD simulations can reveal the accessible conformations of the thiazinane ring and the orientation of the acetic acid side chain. mdpi.com The six-membered thiazinane ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms.

By simulating the molecule in a solvent environment (typically water), a realistic conformational ensemble can be generated. Analysis of these simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. chemrxiv.org For example, crystal structure analysis of a related benzothiazine derivative showed that the heterocyclic thiazine (B8601807) ring adopts a half-chair conformation. nih.gov MD simulations can explore whether this or other conformations predominate in solution. The flexibility of the acetic acid side chain is also crucial, as its orientation determines how the molecule can interact with biological targets. d-nb.info These simulations provide a detailed picture of the molecule's shape and flexibility, which is essential for understanding its biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for understanding the mechanisms of chemical reactions, including the synthesis and potential metabolic pathways of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy species that represent the bottleneck of a reaction.

For example, the synthesis of the 1,1-dioxo-1,4-thiazinane ring often involves the oxidation of a precursor thiazinane. nih.gov Computational methods can model this oxidation step, comparing different reagents and conditions to predict reaction efficiency. Another common reaction involving related structures is cyclo-condensation. nih.gov For instance, the reaction of Schiff's bases with mercaptoacetic acid to form thiazolidin-4-ones involves several steps, each with its own transition state. nih.gov DFT calculations can be used to model the geometries and energies of these transition states, providing insights into the reaction kinetics and helping to optimize synthetic procedures. uoa.gr These theoretical investigations can clarify reaction pathways that are difficult to probe experimentally.

In silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are widely used in drug discovery to predict how a molecule might interact with a biological target, typically a protein, and to estimate the strength of this interaction (binding affinity).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov For 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, docking studies can be performed against various potential protein targets to generate hypotheses about its mechanism of action. The process involves generating multiple possible binding poses of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding free energy.

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds or ionic interactions with basic amino acid residues (like lysine (B10760008) or arginine) in a protein's active site. The sulfone oxygens can also act as hydrogen bond acceptors. Docking studies on similar benzothiazine derivatives have shown the importance of such interactions for binding affinity. nih.gov The binding energy scores from these studies help to rank potential targets and prioritize compounds for experimental testing. mdpi.comrasayanjournal.co.in

Table 2: Hypothetical Docking Results for 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic Acid with a Kinase Target Note: This table illustrates typical output from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can predict the activity of new, unsynthesized compounds based on their structural features.

To build a QSAR model for derivatives of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, one would first need a dataset of compounds with experimentally measured biological activity. mdpi.com Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. laccei.org Statistical methods, like multiple linear regression, are then used to create an equation that relates the descriptors to the activity. researchgate.net

For this specific compound, key structural features that would be important in a QSAR model include:

The sulfone group: Its strong electron-withdrawing nature would be captured by electronic descriptors.

The carboxylic acid: Descriptors related to acidity and hydrogen bonding potential would be relevant.

The heterocyclic ring: Shape and size descriptors would characterize the thiazinane core.

The resulting QSAR model can highlight which structural features are most important for enhancing or diminishing biological activity, thereby guiding the design of more potent analogs. nih.gov

Table 3: Relevant Molecular Descriptors for QSAR Modeling Note: This table lists common descriptors used in QSAR studies that would be applicable to the target compound.

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Wiener Index | Molecular branching and shape | |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions |

Mechanistic Investigations of Molecular Interactions of 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid Analogues

Enzyme Binding and Modulation Mechanisms

The interaction of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues with various enzymes has been a key area of investigation, revealing potential inhibitory activities and complex modulation mechanisms.

In vitro Studies of Enzyme Inhibition Kinetics

Studies on structurally related compounds have provided initial insights into the potential enzyme inhibitory activities of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues. For instance, derivatives of 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. semanticscholar.org In one study, specific analogues demonstrated significant inhibitory activity against AChE, with IC50 values in the nanomolar range, comparable to the well-known inhibitor donepezil. semanticscholar.org

Similarly, a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds exhibited potent inhibition of α-glucosidase, with IC50 values significantly lower than the standard drug acarbose, suggesting their potential in the management of carbohydrate-mediated diseases.

While these studies provide valuable data on related heterocyclic systems, direct in vitro enzyme inhibition kinetic data for 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid itself is not yet extensively documented in the public domain. The existing data on analogous compounds, however, strongly suggest that the 1,4-thiazinane-1,1-dioxide scaffold can serve as a template for the design of potent enzyme inhibitors.

Below is a representative data table of α-glucosidase inhibition by structurally related benzothiazine derivatives:

| Compound | Description | IC50 (µM) |

| 11c | 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide | 30.65 |

| 12a | 2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-phenylacetamide | 18.25 |

| 12d | 2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-methylphenyl)acetamide | 20.76 |

| 12e | 2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-ethylphenyl)acetamide | 35.14 |

| 12g | 2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide | 24.24 |

| Acarbose | Standard Drug | 58.8 |

Allosteric Modulation vs. Active Site Binding

The mechanism by which small molecules interact with their target proteins can be broadly categorized into two types: binding to the active site (orthosteric binding) or binding to a secondary site (allosteric binding), which in turn modulates the protein's activity.

Research on compounds structurally similar to 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid suggests a propensity for allosteric modulation. A study exploring the isosteric replacement of 1,2,4-benzothiadiazine 1,1-dioxides, known positive allosteric modulators (PAMs) of AMPA receptors, with 1,4-benzothiazine 1,1-dioxides, revealed that the latter also exhibited significant AMPAR potentiation activity. nih.govacs.org This finding is particularly relevant as it points to the potential for the 1,4-thiazinane-1,1-dioxide core to interact with allosteric sites on receptors, thereby modulating their function. nih.govacs.org The study highlighted that while the activity was slightly reduced compared to the parent benzothiadiazines, the 1,4-benzothiazine 1,1-dioxides were still the most promising isosteres. nih.gov

This suggests that analogues of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid could function as allosteric modulators, offering a more nuanced control over biological processes compared to direct agonists or antagonists that compete for the active site. The development of thiochroman 1,1-dioxide analogues of benzothiadiazine dioxides as new positive allosteric modulators of AMPA receptors further supports this hypothesis. nih.gov

Receptor-Ligand Interaction Mechanisms and Selectivity

Understanding how these compounds bind to their target receptors and the structural features that govern this interaction is crucial for the development of selective therapeutic agents.

Binding Assays with Isolated Receptors

While specific binding assay data for 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues are not extensively available, the research on related compounds provides a framework for how such studies would be conducted. Receptor binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of isolated receptors and then measuring the amount of bound radioactivity.

For example, in the characterization of novel dopamine D3 receptor ligands, binding affinities (Ki values) are determined using transfected cells expressing the specific receptor subtype. mdpi.com This allows for the assessment of both potency and selectivity against other receptor subtypes. Similar approaches could be employed to evaluate the binding profile of 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues against a panel of receptors to identify their primary targets and off-target interactions.

Structural Determinants of Receptor Recognition

The three-dimensional structure of a ligand and its target receptor dictates the specificity and affinity of their interaction. Molecular modeling studies on related diazine indole (B1671886) acetic acid derivatives have been used to analyze the structure-activity relationship for their inhibitory activity at the CRTH2 receptor. nih.govresearchgate.net These studies utilize methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to generate contour maps that highlight the structural features crucial for potent inhibitory activity. nih.govresearchgate.net Such analyses can guide the chemical modification of lead compounds to enhance their activity.

For 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues, the heterocyclic thiazine (B8601807) ring with its sulfone group, the acetic acid side chain, and any substitutions on the ring system would be the key structural determinants. The conformation of the thiazinane ring, which can adopt a half-chair conformation, and the orientation of the acetic acid group are critical for its interaction with a receptor's binding pocket. nih.gov X-ray crystallography of a related compound, 2-[1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-2H-1,2-benzothiazin-4-yl]acetic acid, revealed the specific spatial arrangement of these functional groups. nih.gov

Cellular Pathway Perturbation Analysis at the Molecular Level

Investigating how these compounds affect cellular signaling pathways provides a broader understanding of their biological effects beyond direct enzyme or receptor interactions.

Currently, there is a lack of specific studies detailing the cellular pathway perturbation analysis for 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues. However, based on the identified potential targets from structurally similar compounds, one can hypothesize potential pathway involvement.

For instance, if these compounds inhibit acetylcholinesterase, they would be expected to modulate cholinergic signaling pathways, which are crucial in the central and peripheral nervous systems. If they act as positive allosteric modulators of AMPA receptors, they would influence glutamatergic signaling, a key pathway involved in synaptic plasticity, learning, and memory.

Furthermore, studies on other acetic acid derivatives have shown effects on signaling cascades like the EGFR/PI3K/AKT/mTOR pathway. mdpi.com For example, certain pyrazolyl s-triazine derivatives have been shown to inhibit this pathway, which is often dysregulated in cancer. mdpi.com Future research on 2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid analogues could explore their impact on such critical cellular signaling networks.

Modulation of Key Signaling Pathways in Model Systems

Analogues of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid have been investigated for their ability to interfere with cellular signaling cascades crucial for cell proliferation and survival. While direct studies on 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid are limited, research on structurally related thiazole (B1198619) and thiazolidinone derivatives provides insights into their potential mechanisms. For instance, certain thiazole derivatives have been shown to exhibit anticancer activity by modulating pathways involved in cell growth and apoptosis. ukrbiochemjournal.org Similarly, compounds featuring the thiazolidinone scaffold, a related heterocyclic system, have demonstrated potent cytotoxic activity by influencing key apoptotic proteins. mdpi.com The 1,4-thiazinane dioxide core is a key structural feature, and modifications to this scaffold are central to altering biological activity. The broader family of nitrogen-sulfur containing heterocycles, including thiazinanes, are known to be present in various pharmaceuticals, indicating their capability to interact with diverse biological targets. mdpi.com

Mechanisms of Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents exert their effects. Analogues of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid have been explored for their pro-apoptotic capabilities. Studies on related thiazole-containing compounds demonstrate that they can trigger apoptosis through both intrinsic and extrinsic pathways.

Key events observed in cell lines treated with these analogues include:

Caspase Activation: Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Certain thiazolo[5,4-d]pyrimidine derivatives have been shown to cause cleavage of procaspase-3, leading to its activation. nih.gov

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage by caspases is a critical step in the apoptotic cascade. Western blot analysis has confirmed the cleavage of PARP-1 in cells treated with related thiazole analogues. ukrbiochemjournal.orgnih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell fate. Research has shown that some thiazole derivatives can increase the levels of pro-apoptotic proteins while decreasing the levels of anti-apoptotic Bcl-2. ukrbiochemjournal.orgmdpi.com

DNA Damage: These compounds can cause single-strand DNA breaks and subsequent DNA fragmentation, which are characteristic features of apoptotic cell death. ukrbiochemjournal.org

The table below summarizes the key molecular events associated with apoptosis induction by related thiazole derivatives in cancer cell lines.

| Apoptotic Marker | Observation in Cell Lines | Reference |

| Caspase-3 | Cleavage and activation | ukrbiochemjournal.orgnih.gov |

| PARP-1 | Cleavage | ukrbiochemjournal.orgnih.gov |

| Bcl-2 Family | Decreased anti-apoptotic Bcl-2, Increased pro-apoptotic Bim | ukrbiochemjournal.org |

| Cytochrome C | Increased expression | mdpi.com |

| p53 | Increased expression | mdpi.com |

| DNA Damage | Induction of single-strand breaks and fragmentation | ukrbiochemjournal.org |

Structure-Activity Relationship (SAR) Methodologies for 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic Acid Analogues

Impact of Substituent Effects on Molecular Interactions

The nature and position of substituents on the thiazinane ring and the acetic acid side chain play a critical role in determining the compound's interaction with biological targets.

Aromatic and Alkyl Substituents: The introduction of various aralkylidene and aralkyl groups to the core structure of related thiazole acetic acids has been shown to significantly influence their anti-inflammatory and immunosuppressive activity. nih.gov Specifically, 2-aralkyl-alpha-sulphoderivatives exhibited the most efficacious activity, highlighting the importance of this functional group. nih.gov

Methyl and Pyridyl Groups: In studies of related N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of methyl groups on the pyridine ring was found to influence analgesic and anti-inflammatory properties. mdpi.com The spatial arrangement of the pyridine fragment relative to the benzothiazine core was directly dependent on these substitutions. mdpi.com

Halogen Substitution: The introduction of halides, such as in 2-(1,1-dioxido-2-(2,4,5-trifluorobenzyl)-2H-benzo[e] ukrbiochemjournal.orgnih.govthiazin-4-yl)acetate, affects the electronic properties and conformation of the molecule, which in turn influences its crystal packing and potential intermolecular interactions. nih.gov

The following table details the effects of different substituents on the activity of related benzothiazine and thiazole structures.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives | Addition of 2-aralkyl-alpha-sulpho groups | Most efficacious immunosuppressive and anti-inflammatory activity | nih.gov |

| 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides | Variation of methyl group position on the toluidide/xylidide ring | Resulted in compounds with high analgesic activity | mdpi.com |

| N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Change in pyridine ring substitution and position | Direct dependence of analgesic and anti-inflammatory activity on the mutual arrangement of the benzothiazine and pyridine planes | mdpi.com |

Conformational Flexibility and Molecular Recognition

The three-dimensional shape and flexibility of a molecule are crucial for its ability to bind to a biological target. The 1,4-thiazinane ring is not planar and can adopt different conformations.

Ring Conformation: X-ray crystallography studies of related 1,2-benzothiazine 1,1-dioxide derivatives reveal that the heterocyclic thiazine ring typically adopts a distorted half-chair conformation. nih.govnih.gov This specific puckering of the ring influences the orientation of substituents and their availability for molecular interactions. For example, in one analogue, the sulfur and nitrogen atoms are displaced from the mean plane formed by the other ring atoms. nih.gov

Dihedral Angles and Substituent Orientation: The dihedral angle between different ring systems within the molecule and the inclination of the acetic acid group are important conformational parameters. nih.gov In N-(pyridin-4-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, it was found that the carbonyl and sulfo groups can occupy different positions relative to the plane of the benzothiazine bicycle, leading to different molecular conformations that correlate with analgesic properties. mdpi.com

Importance of Flexibility: Conformational flexibility is a key determinant for the biological activity of many molecules, as it allows the molecule to adapt its shape to fit a binding site. While not studied directly for this specific class of compounds, the principle that flexibility can reduce the entropic cost of binding and facilitate interaction with a target is a well-established concept in medicinal chemistry. uq.edu.au The ability of the thiazinane ring and its substituents to exist in different conformational states is therefore likely critical for molecular recognition and subsequent biological effects.

Advanced Analytical Methodologies for 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid Characterization

Chromatographic Separations (e.g., HPLC, UPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the assessment of purity and for the isolation of "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid." These methods offer high resolution and sensitivity, making them ideal for separating the target compound from starting materials, byproducts, and degradation products.

Key Methodological Considerations:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar compounds. The selection would depend on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing retention and peak symmetry. Acidic mobile phases, often containing formic acid or acetic acid, are generally preferred to suppress the ionization of the carboxyl group, leading to better retention and peak shape on reversed-phase columns.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities.

Detection: UV detection is a standard method, with the detection wavelength selected based on the UV absorbance spectrum of "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid."

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

For preparative isolation, the developed analytical method can be scaled up by using a larger dimension column and a higher flow rate to purify larger quantities of the compound. Fraction collection would be triggered by the detector signal corresponding to the elution of "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid."

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for the trace analysis and metabolite profiling of "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid." This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For trace analysis, LC-MS/MS can detect and quantify minute amounts of the compound and its impurities in various matrices. This is particularly important for quality control and for studying the environmental fate of the compound. The use of Selected Reaction Monitoring (SRM) in a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

In the context of metabolite profiling, LC-MS/MS is instrumental in identifying the biotransformation products of "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid" in biological systems. nih.gov This is crucial for understanding its metabolic pathways and potential pharmacological or toxicological effects. High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide accurate mass measurements, facilitating the elemental composition determination of unknown metabolites. nih.gov

Typical LC-MS/MS Parameters for Analysis:

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Scan Mode | Selected Reaction Monitoring (SRM) for quantification; Full Scan and Product Ion Scan for metabolite identification |

Hypothetical SRM Transitions for "2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid":

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [M+H]⁺ | Fragment 1 | Optimized |

| [M+H]⁺ | Fragment 2 | Optimized |

| [M-H]⁻ | Fragment 3 | Optimized |

The specific fragment ions would be determined through infusion experiments and fragmentation studies of a pure standard of the compound.

Electrochemical Characterization Techniques for Redox Behavior

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the reversibility of the redox processes.

Experimental Setup for Cyclic Voltammetry:

Working Electrode: Glassy carbon, platinum, or gold electrode.

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

Counter Electrode: Platinum wire.

Electrolyte: A solution containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) in a suitable solvent (e.g., acetonitrile, dimethylformamide).

The presence of the sulfone group (1,1-Dioxo) significantly withdraws electron density, which would likely make the oxidation of the sulfur or nitrogen atoms more difficult (occur at higher positive potentials). Conversely, this electron-withdrawing effect might influence the reduction potential of the molecule. The carboxylic acid group can also influence the electrochemical behavior, particularly in protic media, where proton-coupled electron transfer reactions may occur.

A hypothetical cyclic voltammogram might reveal oxidative or reductive peaks corresponding to electron transfer processes involving the heterocyclic ring. The position of these peaks (potentials) would provide insight into the energy required for these processes, and the shape and separation of the peaks would indicate the reversibility and kinetics of the electron transfer. The influence of electron-withdrawing and electron-donating substituents on the redox potential of similar heterocyclic systems has been noted in the literature. mdpi.comdtu.dk

Environmental Dynamics and Biotransformation Pathways of 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

Photodegradation Mechanisms of Sulfonyl Heterocycles in Aquatic Environments

Photodegradation, or photolysis, is a primary mechanism for the transformation of chemical compounds in aquatic systems, driven by light-induced reactions. researchgate.net For sulfonyl heterocycles, such as sulfonamide antibiotics, direct photolysis is often the principal degradation pathway in natural waters. researchgate.netacs.org The rate and nature of these reactions are influenced by the compound's chemical structure, its sensitivity to sunlight, and various environmental factors like water matrix composition and pH. researchgate.net

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is essential for modeling the direct photolysis of chemicals in the environment. rsc.org Studies on sulfonamide drugs, which share the sulfonyl functional group with 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, reveal that photodegradation rates are highly dependent on the specific heterocyclic structure and the pH of the solution. acs.orgnih.gov

The pH influences the protonation state of the molecule (cationic, neutral, or anionic), and each state can exhibit a different absorption spectrum and photoreactivity. researchgate.netnih.gov For instance, research on five-membered heterocyclic sulfa drugs showed that quantum yields varied significantly among different protonation states, ranging from less than 0.005 to 0.7. researchgate.netacs.org The most photoreactive state differs between compounds and is not solely attributable to the rate of photon absorption. nih.gov In the case of sulfamethoxazole, the rate of photodegradation has been observed to decrease as the pH increases from 3.0 to 10.0. researchgate.net This pH-dependent behavior is a critical factor in predicting the persistence of such compounds in various aquatic environments.

Table 1: Quantum Yields for Direct Photodegradation of Various Sulfonamides Data extrapolated from studies on related sulfonyl heterocyclic compounds.

| Compound | Protonation State | Quantum Yield (Φ) | Reference |

| Sulfisoxazole | Protonated | 0.7 ± 0.3 | researchgate.netnih.gov |

| Sulfamethizole | Neutral | <0.005 | researchgate.netnih.gov |

This table illustrates the range of quantum yields observed for structurally related compounds, highlighting the influence of chemical structure and protonation state.

Microbial Biotransformation and Degradation Kinetics in Model Systems

Microbial degradation is a key process that determines the persistence and fate of many organic compounds in the environment. numberanalytics.com Microorganisms such as bacteria and fungi have developed diverse metabolic pathways to break down complex chemical structures. numberanalytics.com The rate and pathway of this biodegradation are governed by the chemical structure of the compound and environmental conditions like pH, temperature, and nutrient availability. numberanalytics.com

While specific microbial degradation pathways for 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid have not been documented, studies on other sulfonyl-containing compounds provide insight into likely mechanisms. For sulfonamide antibiotics, degradation pathways often involve cleavage of the core structure. researchgate.netcore.ac.uk For example, some bacteria can mineralize the aniline (B41778) moiety of sulfamethoxazole. researchgate.net The biotransformation of sulfonylurea herbicides can proceed through a cascade of reactions including hydrolysis, hydroxylation, and the opening of heterocyclic rings. researchgate.net Enzymes such as oxygenases, hydrolases, and dehydrogenases are central to these degradation processes. numberanalytics.com In some cases, the initial products of photocatalytic degradation can be further broken down by microorganisms in systems like activated sludge, although some intermediates may be more toxic than the parent compound. mdpi.com

Environmental Persistence and Mobility Studies of Sulfonyl-containing Acetic Acid Derivatives

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down or removed. This is influenced by a combination of biotic and abiotic degradation processes. numberanalytics.com Mobility, particularly in soil, is governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in soil water, where it can be transported into groundwater. mdpi.com

Sulfonamides, a related class of compounds, are known to persist in the environment for months after their introduction. core.ac.uk They are also characterized by high mobility in soils, which presents a risk of groundwater contamination. mdpi.com The sorption of these compounds to soil is affected by soil characteristics, especially organic matter content and pH. mdpi.com For weak acid organic molecules like those with a carboxylic acid group, sorption behavior can be complex. researchgate.net In acidic soils where sulfonamides are cationic, they can be adsorbed to deprotonated groups in organic matter through electrostatic interactions. mdpi.com However, other interactions like hydrogen bonds and π–π interactions are also possible. mdpi.com Given the presence of the acetic acid group, 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid is expected to exhibit mobility characteristics influenced by soil pH and organic carbon content, similar to other acidic herbicides like 2,4-Dichlorophenoxyacetic acid. researchgate.net

Table 2: Factors Influencing Environmental Fate of Sulfonyl-Containing Compounds

| Factor | Influence on Environmental Dynamics | Relevant Processes |

| pH | Affects chemical speciation, influencing photodegradation rates and sorption to soil. researchgate.netnih.govmdpi.com | Photolysis, Sorption/Desorption |

| Soil Organic Matter | Primary sorbent for many organic compounds, reducing mobility. mdpi.com | Sorption/Desorption |

| Microbial Community | Mediates biodegradation, a key removal pathway. numberanalytics.comnih.gov | Biotransformation, Mineralization |

| Sunlight/UV Radiation | Drives photodegradation in aquatic environments. researchgate.netnih.gov | Photolysis |

| Heterocyclic Structure | The specific ring and its substituents dictate susceptibility to both photodegradation and microbial attack. nih.govresearchgate.net | Photolysis, Biodegradation |

Synthetic Utility and Chemical Applications of 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic Acid as a Versatile Synthetic Intermediate

No specific studies detailing the use of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid as a synthetic intermediate were identified. In principle, the carboxylic acid moiety could undergo standard transformations such as esterification, amidation, or conversion to an acid chloride. For instance, conversion to an acid hydrazide is a common strategy for preparing precursors for further heterocyclic synthesis. researchgate.net However, no documented examples of these specific reactions for this compound could be found.

Application in the Construction of Diverse Heterocyclic Scaffolds

Role in Materials Science and Polymer Chemistry

A thorough search yielded no information on the application of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid in the fields of materials science or polymer chemistry. Bifunctional molecules containing both a heterocyclic ring and a reactive carboxylic acid can sometimes be utilized as monomers for polymerization (e.g., to form polyamides or polyesters) or as functional additives to modify polymer properties. However, there is no evidence in the available literature to suggest that this specific compound has been explored for such purposes.

Due to the absence of specific research data for 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid, this report cannot provide the detailed findings, data tables, or in-depth discussion required by the user's instructions. To do so would necessitate extrapolating from related but distinct chemical compounds, a practice explicitly forbidden by the prompt.

Future Research Perspectives for 2 1,1 Dioxo 1,4 Thiazin 4 Yl Acetic Acid

Exploration of Undiscovered Synthetic Routes and Green Methodologies

The future synthesis of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid and its derivatives will likely focus on the development of more efficient, sustainable, and novel chemical pathways. While traditional methods for creating similar 1,4-thiazine 1,1-dioxides exist, often involving multi-step processes and harsh reagents, there is considerable room for innovation.

Future research should prioritize the exploration of one-pot synthesis protocols. For instance, a multicomponent reaction involving a suitable sulfur dioxide surrogate, an aziridine (B145994) derivative, and a bromoacetate (B1195939) equivalent could potentially construct the core structure in a single, atom-economical step. Catalysis will be central to these advancements. The investigation of transition-metal catalysts (e.g., palladium, copper) or organocatalysts could facilitate novel ring-forming reactions under milder conditions. nih.gov

A significant area for development is the adoption of green chemistry principles. rjsocmed.com This involves moving away from hazardous solvents and reagents towards more environmentally benign alternatives. researchgate.net Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption. nih.govrjsocmed.com The use of water as a solvent or solvent-free reaction conditions represents another promising green approach. nih.gov

A comparative overview of potential green methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.gov | Optimization of reaction parameters (temperature, time, power) for the N-alkylation of 1,4-thiazine-1,1-dioxide. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, suitable for heterogeneous reactions. nih.gov | Exploring sonochemical methods for the cyclization step in the formation of the thiazine (B8601807) ring. |

| Catalysis in Green Solvents | Use of water, ionic liquids, or deep eutectic solvents to replace volatile organic compounds. rjsocmed.com | Development of water-soluble or recyclable catalysts for the synthesis of the thiazinane backbone. |

| Flow Chemistry | Improved safety, scalability, and process control; enables exploration of novel reaction conditions. | Design of a continuous flow process for the multi-step synthesis of the target compound, integrating reaction and purification steps. |

Deeper Mechanistic Insights into Molecular Interactions at the Atomic Level

A comprehensive understanding of the molecular structure and non-covalent interactions of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid is crucial for predicting its behavior and designing new applications. Future research must delve into its atomic-level properties in both solid and solution states.

High-resolution single-crystal X-ray diffraction is a primary objective. This would provide definitive information on bond lengths, bond angles, and the conformation of the thiazinane ring, which can adopt various forms such as a half-chair. nih.gov Crucially, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfone groups, that dictate the crystal packing. researchgate.net The sulfonamide group is known to participate in various hydrogen bond motifs, and identifying these is key to understanding its solid-state properties. researchgate.net

Beyond the static picture of crystallography, advanced spectroscopic techniques are needed. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy in various solvents can elucidate the solution-state conformation and dynamics. Investigating potential intramolecular hydrogen bonding between the acetic acid moiety and the sulfone oxygens would be of particular interest. Furthermore, studying the interactions of the compound with chiral resolving agents could reveal insights into its stereochemistry if chiral derivatives are synthesized. The sulfonamide functionality is also known to engage in energetically favorable interactions with aromatic rings (NH–π interactions), a feature that could be explored in co-crystallization studies or in biological contexts. vu.nl

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid and guide experimental work, saving time and resources. mit.edu

Density Functional Theory (DFT) calculations should be employed to model the compound's geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies can predict the relative stability of different conformers, calculate the acidity of the carboxylic acid proton, and map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting reactivity and designing new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a significant future direction, particularly if a series of derivatives are synthesized and tested for a specific biological activity. nih.gov By correlating structural descriptors with observed activity, predictive QSAR models can be built to design new analogues with potentially enhanced potency. jchemlett.com

Molecular dynamics (MD) simulations can provide insights into the compound's dynamic behavior and its interactions with other molecules, such as solvent molecules or biological macromolecules like proteins. jchemlett.commdpi.com Simulating the compound in an aqueous environment can shed light on its hydration shell and conformational flexibility. If a biological target is identified, docking studies followed by MD simulations can predict binding modes and affinities, guiding the rational design of more effective derivatives. nih.gov

Development of Novel Analytical Techniques for Complex Matrix Analysis

As research into 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid and its derivatives expands, the need for robust and sensitive analytical methods for their detection and quantification will become paramount, especially for applications in biological or environmental systems. mdpi.com

Future work should focus on developing validated analytical methods using modern chromatographic techniques. researchgate.net A key area will be the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, likely using reverse-phase chromatography coupled with UV detection. This is fundamental for assessing the purity of synthetic batches and studying the compound's stability under various conditions.

For trace-level analysis in complex matrices such as plasma, urine, or soil, more sensitive techniques will be required. The development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the gold standard. researchgate.net This would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., ionization source, collision energies) to achieve high selectivity and low limits of detection and quantification.

The following table outlines potential analytical methods for future development:

| Analytical Technique | Application Area | Key Development Goals |

| RP-HPLC-UV | Purity assessment, quality control, stability studies. | Method validation according to ICH guidelines (linearity, accuracy, precision, specificity). researchgate.net |

| LC-MS/MS | Bioanalysis (pharmacokinetic studies), environmental monitoring. | High sensitivity (pg/mL to ng/mL range), minimal matrix effects, high throughput. |

| Chiral Chromatography | Separation of enantiomers for stereoselective synthesis or biological studies. | Selection of appropriate chiral stationary phase, optimization of mobile phase for resolution. |